molecular formula C9H14ClNO B6224016 3-methoxy-N,2-dimethylaniline hydrochloride CAS No. 2763749-33-1

3-methoxy-N,2-dimethylaniline hydrochloride

Cat. No.: B6224016
CAS No.: 2763749-33-1
M. Wt: 187.7
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Description

3-methoxy-N,2-dimethylaniline hydrochloride: is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a methoxy group (-OCH3) and two methyl groups (-CH3) attached to the nitrogen atom and the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N,2-dimethylaniline hydrochloride typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-methoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through the alkylation of aniline with methanol in the presence of an acid catalyst. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-methoxy-N,2-dimethylaniline hydrochloride can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: 3-methoxy-N,2-dimethylaniline hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of dyes, pigments, and other organic compounds .

Biology: In biological research, this compound is used as a precursor in the synthesis of bioactive molecules. It has applications in the development of pharmaceuticals and agrochemicals.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It serves as a promoter in the curing of polyester and vinyl ester resins .

Mechanism of Action

The mechanism of action of 3-methoxy-N,2-dimethylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The methoxy and methyl groups play a crucial role in modulating the compound’s activity and binding affinity to its targets .

Comparison with Similar Compounds

    N,N-dimethylaniline: A similar compound with two methyl groups attached to the nitrogen atom but lacking the methoxy group.

    3-methoxyaniline: An aniline derivative with a methoxy group attached to the benzene ring but lacking the dimethylamino group.

    N-methylaniline: An aniline derivative with one methyl group attached to the nitrogen atom and no methoxy group.

Uniqueness: 3-methoxy-N,2-dimethylaniline hydrochloride is unique due to the presence of both methoxy and dimethylamino groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable in various applications .

Properties

CAS No.

2763749-33-1

Molecular Formula

C9H14ClNO

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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